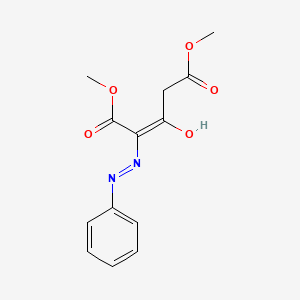

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol

Vue d'ensemble

Description

The compound "2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The structure of this compound suggests potential biological activity, given the presence of the imidazole ring and substituted phenyl groups, which are common motifs in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in several studies. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were prepared to evaluate their affinity for dopamine D(2) and D(3) receptors . Another study synthesized novel 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines to investigate structure–activity relationships for 5-HT2A/C ligands . These methods typically involve multi-step synthetic procedures, including the formation of the imidazole ring, followed by functionalization with various substituents to achieve the desired properties.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of similar compounds. For example, the structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was solved, revealing significant intermolecular interactions that contribute to the stability of the crystal packing . Another related compound, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, showed various dihedral angles between the imidazole ring and the attached phenyl rings, which could influence its biological interactions .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be influenced by the substituents on the imidazole ring. For instance, the presence of a thiol group, as in the compound of interest, could participate in redox reactions or act as a nucleophile in chemical transformations. The study on thermodynamic and electrochemical properties of imidazole-2-thiols provides insights into the redox behavior of these compounds, which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application in various fields. The thermodynamic properties of imidazole-2-thiols have been studied, providing data on oxidation and reduction potentials, as well as pKa values, which are essential for predicting the behavior of these compounds in different environments . Additionally, the crystal structure analysis often includes the identification of hydrogen bonding and other non-covalent interactions, which are important for the compound's physical properties .

Applications De Recherche Scientifique

Catalysis in Chemical Synthesis

The compound has been utilized in the microwave-promoted synthesis of various imidazoles, showcasing its potential in catalysis and chemical synthesis. This application is critical in developing efficient and eco-friendly synthetic methods for important chemical compounds. For instance, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole is synthesized using a recyclable heterogeneous nanocatalyst, demonstrating the utility of this compound in enhancing the efficiency of chemical reactions (Naeimi & Aghaseyedkarimi, 2016).

Crystallography and Molecular Structure

This compound has been studied extensively in crystallography, providing insights into molecular interactions and structure. The analysis of its crystal structure, including the dihedral angles and hydrogen bonding, informs our understanding of molecular architecture and stability. Such studies are vital in the field of material science and drug design. Research has shown the dihedral angles and intermolecular interactions in various derivatives of this compound, contributing to the knowledge of molecular geometry and stability (Mohamed et al., 2012).

Coordination Polymers

The compound has been employed in the construction of transition-metal coordination polymers. These polymers have diverse applications in materials science, particularly in the development of novel materials with specific electronic, magnetic, and optical properties. The compound's ability to act as a ligand in forming coordination complexes is significant for creating functional materials with tailored properties (Xiong et al., 2013).

Anti-Inflammatory and Antimicrobial Activities

Some derivatives of this compound have shown promising anti-inflammatory and antimicrobial activities. This application is crucial in medicinal chemistry and pharmaceutical research, where new compounds are continually sought to combat diseases and infections. Studies have indicated the potential of certain derivatives in exhibiting biological activities, which could lead to the development of new therapeutic agents (Labanauskas et al., 2001).

Fluorescence Sensing

The compound has been investigated for its potential as a fluorescence sensor, particularly in detecting metal ions like Fe(III). This application is significant in analytical chemistry, where sensitive and selective detection methods for various analytes are essential. The compound's photophysical properties enable it to act as a sensor, highlighting its versatility in different scientific applications (Perumal et al., 2021).

Mécanisme D'action

Target of Action

It is structurally similar toBevantolol , a beta-1 adrenoceptor antagonist . Bevantolol has been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

Mode of Action

By binding and antagonizing beta-1 receptors, it could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Biochemical Pathways

It’s worth noting that beta-1 adrenoceptor antagonists like bevantolol typically affect the adrenergic signaling pathway .

Result of Action

Based on its structural similarity to bevantolol, it may decrease preload and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)16-18-15(17(22)19-16)11-6-4-3-5-7-11/h3-10,22H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHGAICTGDTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206640 | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol | |

CAS RN |

1325304-18-4 | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325304-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)

![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)